![molecular formula C21H21FN2O4 B2718549 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluoro-4-methylphenyl)propanamide CAS No. 2034404-08-3](/img/structure/B2718549.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluoro-4-methylphenyl)propanamide
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Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluoro-4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C21H21FN2O4 and its molecular weight is 384.407. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluoro-4-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluoro-4-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, present in our compound, exhibits antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. The functional groups attached to the ring play a crucial role in determining its antimicrobial activity .
KATP Channel Modulation
The compound’s interaction with KATP (ATP-sensitive potassium) channels has been studied. These channels play a role in cellular energy balance and may be relevant in conditions such as diabetes and cardiovascular diseases.
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-14-7-8-15(11-17(14)22)9-10-19(25)23-18(16-5-3-2-4-6-16)12-24-20(26)13-28-21(24)27/h2-8,11,18H,9-10,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCWZRKYBXPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluoro-4-methylphenyl)propanamide |
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